5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.
Scientific Research Applications
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
Uniqueness
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs makes it a valuable compound in cancer research and therapy.
Biological Activity
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrimidine structure. Its chemical formula is C7H9N5. The presence of methyl groups at the 5 and 7 positions contributes to its unique properties and biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been tested against various cancer cell lines including gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) using the MTT assay. The results indicated that several derivatives showed promising cytotoxic effects with IC50 values in the low micromolar range.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | SGC-7901 | 2.3 |
This compound | A549 | 1.8 |
This compound | HepG2 | 1.6 |
These findings suggest that the compound may inhibit cellular proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism underlying the anticancer activity of triazolo[1,5-a]pyrimidines is believed to involve microtubule stabilization. Compounds in this class have been shown to bind to tubulin at distinct sites leading to altered microtubule dynamics. This stabilization can disrupt mitotic processes in cancer cells.
Neuroprotective Effects
In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that these compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by stabilizing microtubules and enhancing neuronal survival.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate good oral bioavailability and brain penetration capabilities. Toxicological assessments have shown that derivatives do not exhibit significant AMES toxicity or adverse effects on liver enzymes (CYP450 family), indicating a potentially safe therapeutic profile.
Parameter | Value |
---|---|
Oral Bioavailability | High |
Brain Penetration | Yes |
AMES Toxicity | Negative |
Case Studies
A notable case study involved the evaluation of a series of triazolo[1,5-a]pyrimidine derivatives in animal models for their efficacy against tumors. The study demonstrated that specific modifications to the chemical structure could enhance potency and selectivity for cancer cell types.
Properties
Molecular Formula |
C7H13N5 |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H13N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h4-5H,3H2,1-2H3,(H3,8,9,10,11) |
InChI Key |
PMXSICCVWYYGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)N)N1)C |
Origin of Product |
United States |
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